

Electrical resistivity of metastable TiSi_2 phases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Titanium disilicide</i>
Cat. No.:	B078298

[Get Quote](#)

An In-depth Technical Guide: Electrical Resistivity of Metastable TiSi_2 Phases

Abstract

Titanium disilicide (TiSi_2) is a critical material in the microelectronics industry, primarily used for contacts and local interconnects in integrated circuits due to its low electrical resistivity and high thermal stability.^{[1][2]} The formation of TiSi_2 from a thin titanium film on silicon involves a sequence of phase transformations, typically proceeding through one or more metastable phases before reaching the stable, low-resistivity C54 phase. The electrical properties of these metastable phases—amorphous TiSi_x , C49- TiSi_2 , and C40- TiSi_2 —are of paramount importance as they influence the final device performance and the thermal budget required for processing. This guide provides a detailed examination of the electrical resistivity of these metastable phases, outlines the experimental protocols for their synthesis and characterization, and presents the data in a structured format for researchers and engineers in materials science and semiconductor technology.

Introduction to TiSi_2 Phases

The reaction between a titanium thin film and a silicon substrate is a solid-state process initiated by thermal annealing. This reaction leads to the formation of several TiSi_2 polymorphs:

- Amorphous TiSi_x : An initial intermixed, non-crystalline layer of titanium and silicon that forms at low temperatures. It is characterized by very high resistivity.^[2]
- C49- TiSi_2 : A metastable phase with a base-centered orthorhombic crystal structure.^{[1][3]} It is the first crystalline phase to nucleate at temperatures between 450°C and 650°C.^{[1][3]} Its

resistivity is significantly higher than the desired final phase, typically ranging from 60 to 90 $\mu\Omega\cdot\text{cm}$.[\[2\]](#)

- C40-TiSi₂: Another metastable hexagonal phase. Its formation can be promoted, often by using a template layer like TaSi₂, and it exhibits a resistivity intermediate between the C49 and C54 phases.[\[4\]](#)[\[5\]](#)
- C54-TiSi₂: The thermodynamically stable phase with a face-centered orthorhombic structure. [\[1\]](#)[\[3\]](#) It forms at higher temperatures (typically above 650°C) via a transformation from a metastable phase.[\[3\]](#) The C54 phase is highly desirable for electronic applications due to its very low electrical resistivity, which is in the range of 12-20 $\mu\Omega\cdot\text{cm}$.[\[2\]](#)

The transition from the high-resistivity C49 phase to the low-resistivity C54 phase is a critical step in the manufacturing of semiconductor devices.[\[2\]](#)

Electrical Resistivity Data

The electrical resistivity is a key parameter that distinguishes the various phases of **titanium disilicide**. The values are highly dependent on the specific processing conditions, film thickness, and purity. A summary of typical resistivity values reported in the literature is presented below.

Phase	Type	Crystal Structure	Typical Resistivity ($\mu\Omega\cdot\text{cm}$)	Measurement Temperature
Amorphous TiSi _x	Metastable	Amorphous	> 100 (Extremely High) [2]	Room Temperature
C49-TiSi ₂	Metastable	Base-Centered Orthorhombic	52 - 90 [2] [4] [5]	Room Temperature
C40-TiSi ₂	Metastable	Hexagonal	22 - 50 [4] [5] [6]	Room Temperature
C54-TiSi ₂	Stable	Face-Centered Orthorhombic	12 - 20 [2]	Room Temperature

Experimental Protocols

Synthesis of Metastable TiSi_2 Thin Films

A standard method for forming TiSi_2 phases is through the solid-state reaction of a deposited titanium film on a silicon substrate using Rapid Thermal Annealing (RTA).

Protocol: Two-Step RTA for C49 and C54 Phase Formation

- Substrate Preparation:
 - Begin with a single-crystal silicon wafer, typically with a (100) orientation.
 - Perform a standard pre-deposition cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide layer.
- Titanium Film Deposition:
 - Immediately transfer the cleaned wafer into a high-vacuum deposition system.
 - Deposit a thin film of titanium (e.g., 20-100 nm thick) onto the silicon substrate.^[3] Sputtering (DC magnetron or ionized metal plasma) is a common industrial method.^{[2][7]}
- First Annealing Step (C49 Formation):
 - Place the wafer in a Rapid Thermal Annealing (RTA) chamber with a nitrogen (N_2) ambient. The nitrogen ambient is used to form a titanium nitride (TiN) layer on the surface, which can act as a diffusion barrier.
 - Anneal at a temperature between 550°C and 700°C for a short duration (e.g., 30-60 seconds).^[2] This step consumes the titanium in contact with silicon to form the high-resistivity, metastable C49- TiSi_2 phase.^[2]
- Selective Etch (Optional but common in device fabrication):
 - After the first anneal, the unreacted titanium and the top TiN layer are selectively removed using a wet chemical etch (e.g., an ammonia-peroxide mixture), leaving the C49- TiSi_2 only

in the areas where titanium was in contact with silicon.

- Second Annealing Step (C54 Transformation):

- Perform a second RTA step at a higher temperature, typically between 750°C and 850°C, for 30-60 seconds.^[2] This provides the thermal energy required to overcome the nucleation barrier for the C49-to-C54 phase transformation, resulting in the desired low-resistivity C54-TiSi₂ film.^[2]

Note on C40-TiSi₂ Formation: The C40 phase is not typically formed in a simple Ti/Si reaction. Its synthesis can be promoted by introducing an intermediate layer, such as Tantalum (Ta), which first forms C40-TaSi₂ and acts as a template for the subsequent growth of C40-TiSi₂.^[5] Laser annealing has also been explored to selectively form the C40 phase.^[8]

Measurement of Electrical Resistivity

The four-point probe method is a standard and highly accurate technique for measuring the sheet resistance of thin films, which avoids errors from probe contact resistance.^{[9][10][11]}

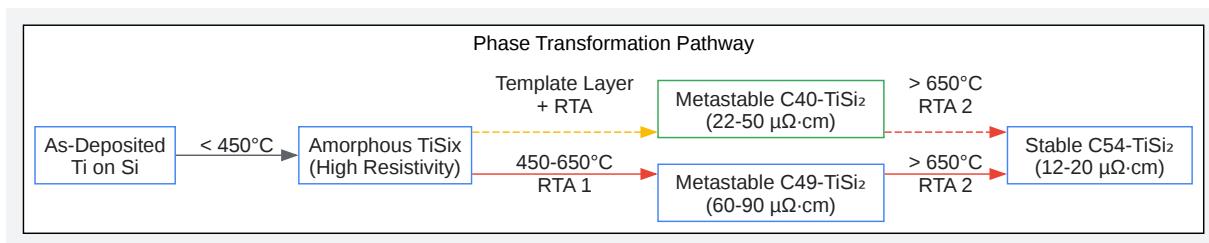
Protocol: Four-Point Probe Measurement

- Equipment:

- A four-point probe head with four equally spaced, collinear tungsten carbide needles.
 - A source measure unit (SMU) or a combination of a constant current source and a high-impedance voltmeter.^[10]

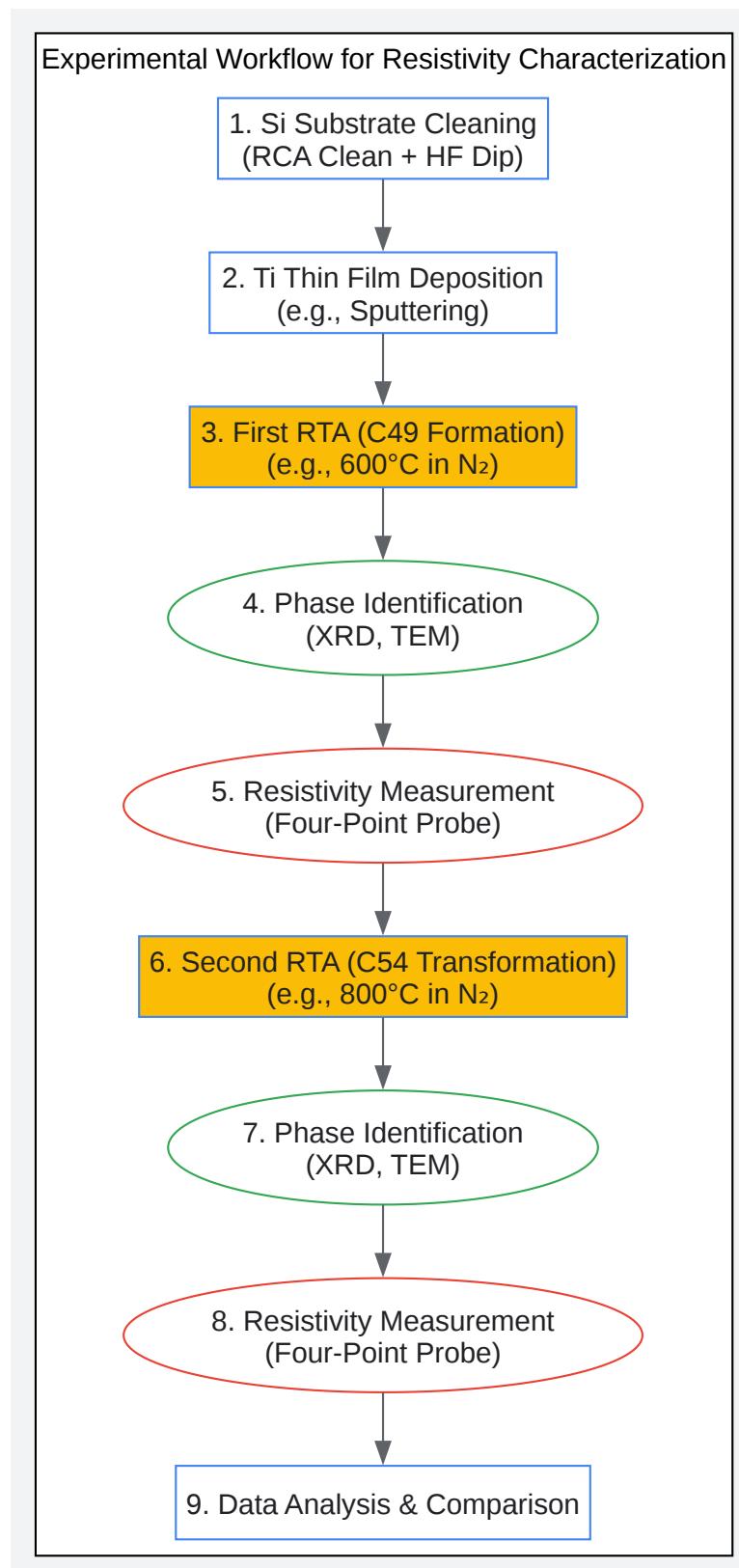
- Principle:

- A constant DC current (I) is passed through the two outer probes.
 - The resulting voltage drop (V) is measured across the two inner probes.^[12]
 - Because the voltmeter has a very high internal impedance, negligible current flows through the inner probes, meaning the measurement is not affected by the contact resistance between the probes and the film.


- Procedure:

- Gently lower the four-point probe head onto the surface of the TiSi_2 thin film.
- Apply a known current (I) through the outer probes. The current level should be high enough to get a measurable voltage but low enough to avoid sample heating.
- Measure the voltage (V) between the inner probes.
- Calculate the sheet resistance (R_s) using the formula:
 - $R_s = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$
 - This formula applies to a large, thin film relative to the probe spacing. For finite sample sizes, a geometric correction factor is needed.[10][12]

- Resistivity Calculation:


- Once the sheet resistance (R_s) is known, the electrical resistivity (ρ) can be calculated if the film thickness (t) is known:
 - $\rho = R_s * t$
- The film thickness can be measured by techniques such as cross-sectional Transmission Electron Microscopy (TEM) or profilometry.

Visualization of Processes and Pathways

[Click to download full resolution via product page](#)

Caption: TiSi₂ phase transformation sequence with corresponding temperatures and resistivities.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and electrical characterization of TiSi₂ thin films.

Conclusion

The electrical resistivity of **titanium disilicide** is strongly dependent on its crystallographic phase. The metastable C49 and C40 phases, which are intermediate steps in the formation of the desired low-resistivity C54 phase, exhibit significantly higher resistivity values.[2][4] Understanding and controlling the transformation from these metastable states is crucial for fabricating reliable, high-performance contacts and interconnects in modern semiconductor devices. The experimental protocols detailed herein, specifically thin film deposition followed by rapid thermal annealing and characterization by the four-point probe method, represent standard industry and research practices for managing and verifying these critical material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C49-C54 Titanium Disilicide (TiSi₂) [globalsino.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. dspace.lu.lv [dspace.lu.lv]
- 8. researchgate.net [researchgate.net]
- 9. Principles, Methods, and Application Cases of Thin Film Resistivity Measurement - Shenzhen Chuangxin Online Testing Technology Co., Ltd. [en.iclabcn.com]
- 10. mdpi.com [mdpi.com]
- 11. News - How to measure the sheet resistance of a thin film? [semi-cera.com]
- 12. tek.com [tek.com]

- To cite this document: BenchChem. [Electrical resistivity of metastable TiSi₂ phases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078298#electrical-resistivity-of-metastable-tisi-phases>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com